3-hydroxy-N-(3-methoxypropyl)benzamide
Description
Properties
IUPAC Name |
3-hydroxy-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-7-3-6-12-11(14)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYPXMSPBOOXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(3-methoxypropyl)benzamide typically involves the condensation of 3-hydroxybenzoic acid with 3-methoxypropylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxypropylbenzamide.
Reduction: Formation of 3-hydroxy-N-(3-methoxypropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxypropyl groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The benzamide core is a common scaffold in medicinal and synthetic chemistry. Key structural variations among analogs include:
- Position and type of substituents: Hydroxy, methoxy, amino, or alkyl groups on the benzene ring or N-substituent.
- Electronic and steric properties : Electron-donating groups (e.g., methoxy) enhance solubility, while hydroxy groups facilitate hydrogen bonding.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Spectroscopic Properties
- This compound : The hydroxy group at position 3 likely results in a downfield shift in $^1$H NMR (~10–12 ppm for OH) and distinct IR stretching (~3200 cm⁻¹ for OH).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-hydroxy-N-(3-methoxypropyl)benzamide, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via coupling reactions between substituted benzoic acids and amines. For example, 3-hydroxybenzoic acid can be coupled with 3-methoxypropylamine using reagents like HBTU or EDCI under basic conditions (e.g., NEt₃) in solvents such as acetonitrile or DMF .
- Key parameters include reaction time (overnight at room temperature for optimal coupling ), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 acid-to-amine for minimized side products). Purity is validated via HPLC (>95%) and LCMS (e.g., m/z = 256.2 [M+H]⁺) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- 1H NMR confirms substituent positions: Aromatic protons appear as a singlet for the hydroxyl group (δ ~6.5 ppm), while methoxypropyl protons show splitting patterns (e.g., δ 3.4–3.5 ppm for OCH₂) .
- X-ray crystallography (using SHELX programs ) resolves stereoelectronic effects, such as hydrogen bonding between the hydroxy group and the amide carbonyl, which stabilizes the crystal lattice .
Q. What are the common chemical reactions involving the hydroxy and methoxypropyl groups in this compound?
- The hydroxy group undergoes oxidation (e.g., with KMnO₄ to form a ketone) or O-alkylation (e.g., using alkyl halides in basic conditions) .
- The methoxypropyl chain can participate in nucleophilic substitutions (e.g., replacing methoxy with amines) or reductions (e.g., LiAlH₄ to form a primary alcohol) .
Advanced Research Questions
Q. How can researchers optimize experimental design to resolve contradictions in biological activity data for this compound?
- Contradictions often arise from solvent-dependent aggregation or isomerization . For example, geometric isomerism in the methoxypropyl chain (observed in analogs ) may lead to varying binding affinities.
- Methodological solutions :
- Use chiral HPLC to separate isomers .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Compare activity in multiple cell lines (e.g., cancer vs. normal) to rule out off-target effects .
Q. What strategies are effective in improving the compound’s metabolic stability for in vivo studies?
- Structural modifications : Replace the methoxy group with deuterated methoxy (slows CYP450-mediated oxidation) or introduce bulky substituents on the benzene ring to sterically hinder enzymatic degradation .
- Formulation approaches : Use liposomal encapsulation (enhances plasma half-life) or prodrug derivatives (e.g., esterification of the hydroxy group) .
Q. How do computational models predict the compound’s interaction with biological targets, and what experimental validation is required?
- Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like COX-2 (ΔG ≈ −8.2 kcal/mol) or tyrosine kinases .
- Validation steps :
- Perform enzyme inhibition assays (IC₅₀ determination).
- Conduct mutagenesis studies to identify critical binding residues (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
